N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine
Description
N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core
Properties
IUPAC Name |
N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10-13-7-12(9-17-15(13)20(2)19-10)16-8-11-5-4-6-14(18-11)21-3/h4-7,9,16H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZKBNCZIBSPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NCC3=NC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.
Scientific Research Applications
N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(6-methoxypyridin-2-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
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